1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone
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Overview
Description
1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone is an organic compound with the molecular formula C13H12O2S. It is characterized by the presence of a methoxyphenyl group attached to a thienyl ring, which is further connected to an ethanone moiety.
Preparation Methods
The synthesis of 1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone typically involves the reaction of 4-methoxybenzaldehyde with thiophene-2-carboxylic acid under specific conditions. The reaction is often catalyzed by acidic or basic reagents to facilitate the formation of the desired product. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Scientific Research Applications
1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone can be compared with similar compounds such as:
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of the methoxyphenyl and thienyl groups in this compound contributes to its distinct properties and potential applications .
Properties
IUPAC Name |
1-[5-(4-methoxyphenyl)thiophen-2-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2S/c1-9(14)12-7-8-13(16-12)10-3-5-11(15-2)6-4-10/h3-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUBIGCXVSIWPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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